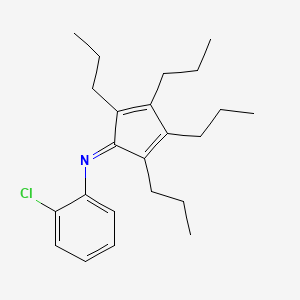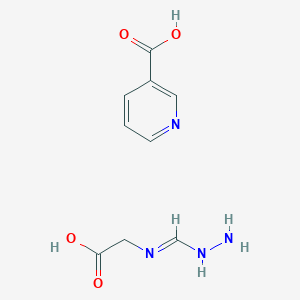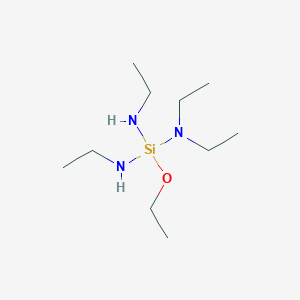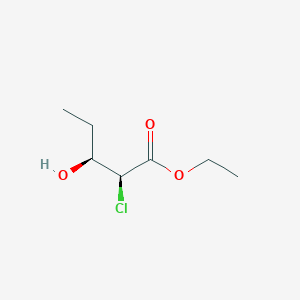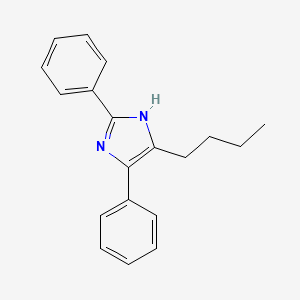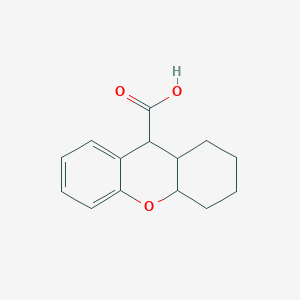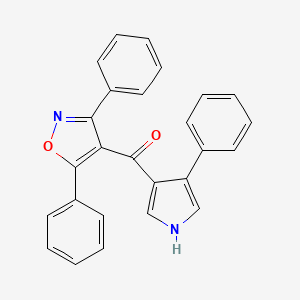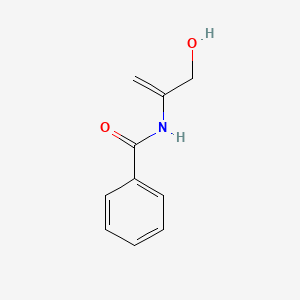
N-(3-hydroxyprop-1-en-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyprop-1-en-2-yl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features a benzamide core with a hydroxyprop-1-en-2-yl substituent, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyprop-1-en-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with appropriate amines. One common method is the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids like ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions: N-(3-hydroxyprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form saturated derivatives.
Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated benzamide derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学的研究の応用
Chemistry: N-(3-hydroxyprop-1-en-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antioxidant agent . It has shown activity against various bacterial strains and free radicals.
Medicine: Benzamide derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of N-(3-hydroxyprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory pathways.
類似化合物との比較
- N-(2-hydroxy-4-nitrophenyl)benzamide
- N-benzimidazol-2yl benzamide
- 2,3-dimethoxybenzamide
Comparison: N-(3-hydroxyprop-1-en-2-yl)benzamide is unique due to its hydroxyprop-1-en-2-yl substituent, which imparts distinct chemical reactivity and biological activity. Compared to other benzamide derivatives, it exhibits a different spectrum of antimicrobial and antioxidant activities . Additionally, its ability to inhibit NF-κB activation sets it apart from other similar compounds .
特性
CAS番号 |
856571-74-9 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
N-(3-hydroxyprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C10H11NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,12H,1,7H2,(H,11,13) |
InChIキー |
RIYURYAMGRJPKH-UHFFFAOYSA-N |
正規SMILES |
C=C(CO)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


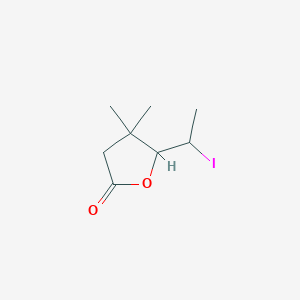
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
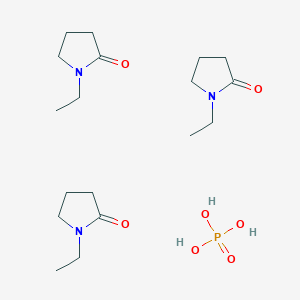
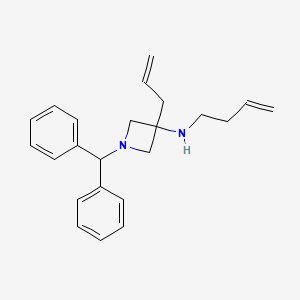
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
